molecular formula C11H14N4O B4338017 (1-ethyl-5-methyl-1H-pyrazol-4-yl)(4-methyl-1H-pyrazol-1-yl)methanone

(1-ethyl-5-methyl-1H-pyrazol-4-yl)(4-methyl-1H-pyrazol-1-yl)methanone

Cat. No.: B4338017
M. Wt: 218.26 g/mol
InChI Key: NMZCULOTNNXEMW-UHFFFAOYSA-N
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Description

(1-ethyl-5-methyl-1H-pyrazol-4-yl)(4-methyl-1H-pyrazol-1-yl)methanone is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science. This compound, with its unique structure, has garnered interest due to its potential biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-5-methyl-1H-pyrazol-4-yl)(4-methyl-1H-pyrazol-1-yl)methanone typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of 4-methyl-1H-pyrazole-1-carboxylic acid with ethylamine under acidic conditions. The reaction is carried out in a solvent such as ethanol at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the process. Large-scale production often requires stringent control of reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-5-methyl-1H-pyrazol-4-yl)(4-methyl-1H-pyrazol-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring allows for electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles like amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide in dichloromethane.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated or aminated pyrazole derivatives.

Scientific Research Applications

(1-ethyl-5-methyl-1H-pyrazol-4-yl)(4-methyl-1H-pyrazol-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-ethyl-5-methyl-1H-pyrazol-4-yl)(4-methyl-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-phenyl-1H-pyrazole: Another pyrazole derivative with different substituents.

    4-methyl-1H-pyrazole-1-carboxylic acid: A precursor in the synthesis of the target compound.

    1-ethyl-3-methyl-1H-pyrazole: A structurally similar compound with different functional groups.

Uniqueness

(1-ethyl-5-methyl-1H-pyrazol-4-yl)(4-methyl-1H-pyrazol-1-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(1-ethyl-5-methylpyrazol-4-yl)-(4-methylpyrazol-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-4-14-9(3)10(6-13-14)11(16)15-7-8(2)5-12-15/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZCULOTNNXEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)N2C=C(C=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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